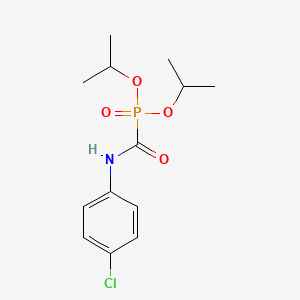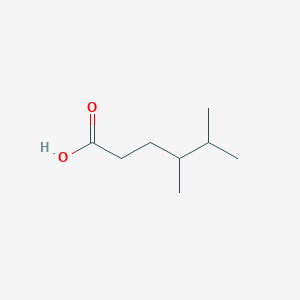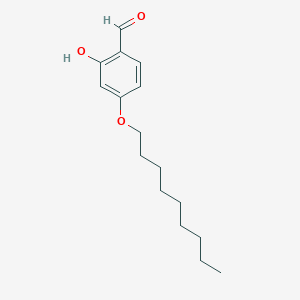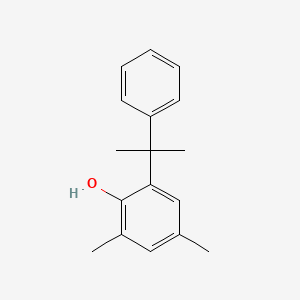
N-(4-chlorophenyl)-1-di(propan-2-yloxy)phosphorylformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-1-di(propan-2-yloxy)phosphorylformamide is a chemical compound with a complex structure that includes a chlorophenyl group, a phosphoryl group, and two propan-2-yloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-di(propan-2-yloxy)phosphorylformamide typically involves the reaction of 4-chloroaniline with phosphoryl chloride and isopropanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-chlorophenyl)-1-di(propan-2-yloxy)phosphorylformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while reduction can produce phosphines.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-1-di(propan-2-yloxy)phosphorylformamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-(4-chlorophenyl)-1-di(propan-2-yloxy)phosphorylformamide exerts its effects involves interactions with specific molecular targets. The phosphoryl group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group may also contribute to the compound’s biological activity by interacting with cellular membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylformamide
- N-(4-nitrophenyl)-1-di(propan-2-yloxy)phosphorylformamide
Uniqueness
N-(4-chlorophenyl)-1-di(propan-2-yloxy)phosphorylformamide is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties
Propriétés
Numéro CAS |
6952-61-0 |
|---|---|
Formule moléculaire |
C13H19ClNO4P |
Poids moléculaire |
319.72 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-1-di(propan-2-yloxy)phosphorylformamide |
InChI |
InChI=1S/C13H19ClNO4P/c1-9(2)18-20(17,19-10(3)4)13(16)15-12-7-5-11(14)6-8-12/h5-10H,1-4H3,(H,15,16) |
Clé InChI |
IHHSEWLBTWYGKF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=O)(C(=O)NC1=CC=C(C=C1)Cl)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[b]selenophene-2-carboxaldehyde](/img/structure/B14143496.png)


![N'-[(E)-(3-methoxyphenyl)methylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14143505.png)
![6-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14143514.png)

![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-one](/img/structure/B14143523.png)
![3,5-ditert-butyl-N-[6-(dimethylamino)-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-4-hydroxybenzamide](/img/structure/B14143528.png)
![Imidazo[1,2-a]pyrazin-8-amine, N,N-dimethyl-3-phenyl-](/img/structure/B14143533.png)
![[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate](/img/structure/B14143538.png)
![6-(biphenyl-4-yl)-2-(4-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14143553.png)
![Ethyl methyl [(phenylsulfanyl)methyl]phosphonate](/img/structure/B14143557.png)


